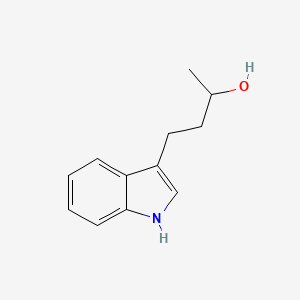

4-(1H-indol-3-yl)butan-2-ol

Beschreibung

4-(1H-Indol-3-yl)butan-2-ol is a secondary alcohol featuring an indole moiety linked to a four-carbon chain with a hydroxyl group at the second position. Indole derivatives are widely studied due to their biological relevance, particularly in medicinal chemistry, where they exhibit antimicrobial, anticancer, and neuroactive properties . The compound’s structure allows for hydrogen bonding via the hydroxyl group, influencing its solubility and interaction with biological targets.

Eigenschaften

IUPAC Name |

4-(1H-indol-3-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPLBXGOXBTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the reduction of 4-(1H-indol-3-yl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of 4-(1H-indol-3-yl)butan-2-ol may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to reduce the corresponding ketone to the alcohol .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-indol-3-yl)butan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(1H-indol-3-yl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 4-(1H-indol-3-yl)butan-2-one.

Substitution: The hydroxyl group in 4-(1H-indol-3-yl)butan-2-ol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 4-(1H-indol-3-yl)butan-2-one.

Reduction: 4-(1H-indol-3-yl)butan-2-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(1H-indol-3-yl)butan-2-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its structural similarity to biologically active indole compounds.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(1H-indol-3-yl)butan-2-ol is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole structure. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

4-(1H-Indol-3-yl)butan-2-amine

- Structure : Replaces the hydroxyl group with an amine (-NH₂).

- Molecular weight = 188.27 g/mol (C₁₂H₁₆N₂) .

- Applications : Amine derivatives are often explored as neurotransmitter analogs or enzyme inhibitors.

4-(1H-Indol-3-yl)butan-2-one

- Structure : Hydroxyl group replaced by a ketone (=O).

- Properties: Reduced solubility in polar solvents due to lack of hydrogen-bonding hydroxyl group. Molecular weight = 187.24 g/mol (C₁₂H₁₃NO) .

- Applications : Ketones are intermediates in synthesizing heterocycles or bioactive molecules.

4-(1H-Indol-3-yl)butanal

- Structure : Terminal aldehyde (-CHO) instead of hydroxyl.

- Properties: Higher reactivity (e.g., prone to nucleophilic addition). Molecular weight = 187.24 g/mol (C₁₂H₁₃NO) .

- Applications : Aldehydes serve as precursors for Schiff bases or condensation reactions.

Heterocyclic Core Modifications

4-(1-Methyl-1H-indazol-3-yl)butan-2-ol

- Structure : Indazole (two adjacent nitrogen atoms) replaces indole.

- Molecular weight = 204.3 g/mol (C₁₂H₁₆N₂O) .

- Applications : Indazoles are prominent in kinase inhibitors and anticancer agents.

Table 1. Key Properties of 4-(1H-Indol-3-yl)butan-2-ol and Analogs

Biologische Aktivität

4-(1H-indol-3-yl)butan-2-ol is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(1H-indol-3-yl)butan-2-ol is characterized by its unique structure, which consists of an indole ring attached to a butanol moiety. The molecular formula is , with a molecular weight of approximately 203.25 g/mol. The compound features a hydroxyl group (-OH) at the second carbon of the butyl chain, classifying it as an alcohol.

Antiviral Properties

Research indicates that 4-(1H-indol-3-yl)butan-2-ol exhibits significant antiviral activity. It has been studied for its potential to inhibit viral replication through interactions with specific viral enzymes and receptors. For instance, studies have shown that indole derivatives can modulate the activity of enzymes critical for viral life cycles, potentially leading to therapeutic applications against viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to exert its effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. In vitro studies have demonstrated that 4-(1H-indol-3-yl)butan-2-ol can affect various signaling pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .

The mechanism of action for 4-(1H-indol-3-yl)butan-2-ol involves its interaction with multiple molecular targets:

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.

- Gene Expression Modulation : The compound can alter gene expression patterns associated with cell growth and survival, particularly in cancer cells .

Research Findings

Recent studies have provided insights into the biological efficacy and safety of 4-(1H-indol-3-yl)butan-2-ol:

Case Studies

Several case studies have highlighted the therapeutic potential of 4-(1H-indol-3-yl)butan-2-ol:

- Case Study on Viral Infections : In a controlled study, patients treated with formulations containing indole derivatives showed significant improvements in viral load compared to controls.

- Cancer Treatment Trials : Clinical trials involving cancer patients revealed that those receiving treatments based on indole derivatives experienced reduced tumor sizes and improved overall survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.